molecular formula C10H13NO3 B143837 Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-59-9

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B143837
CAS No.: 2199-59-9
M. Wt: 195.21 g/mol
InChI Key: GDISALBEIGGPER-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9) is a pyrrole-based heterocyclic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol . It features a pyrrole ring substituted with methyl groups at positions 2 and 4, a formyl group at position 5, and an ethyl ester at position 3. The compound is synthesized via the Vilsmeier-Haack reaction, where ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes formylation using POCl₃ and DMF .

Crystallographic studies reveal that the molecule adopts a planar geometry (r.m.s. deviation = 0.038 Å), stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, which contribute to its solid-state packing . The formyl group at position 5 enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, such as antimalarials and antimicrobial agents . Its role in forming Schiff base ligands for metal coordination complexes (e.g., zinc and copper) further underscores its utility in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form carboxylic acids.

    Reduction: It can be reduced to corresponding alcohols.

    Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Overview
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate serves as an important intermediate in synthesizing pharmaceuticals. Its unique pyrrole structure enhances bioactivity and is particularly relevant for developing drugs targeting neurological disorders.

Case Study
A study highlighted the synthesis of derivatives of this compound that exhibited promising activity against certain neurological conditions. The structural modifications allowed for improved interaction with biological targets, suggesting potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's .

Agricultural Chemistry

Overview
In agricultural chemistry, this compound is utilized in developing agrochemicals such as pesticides and herbicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Data Table: Agrochemical Applications

Agrochemical TypeApplicationBenefits
PesticidesInsect repellentsReduces crop damage
HerbicidesWeed controlEnhances crop yield

Case Study
Research conducted on the efficacy of this compound as an insecticide demonstrated its ability to significantly reduce pest populations with lower toxicity to non-target organisms compared to traditional chemicals .

Material Science

Overview
The compound is being explored for its potential in creating advanced materials, including polymers and coatings that require specific thermal and mechanical properties.

Data Table: Material Properties

PropertyValueApplication
Thermal StabilityHighCoatings
Mechanical StrengthModerateStructural materials

Case Study
Investigations into the use of this compound in polymer composites showed enhanced durability and resistance to environmental degradation, making it suitable for use in construction and automotive industries .

Organic Synthesis

Overview
Researchers leverage the reactivity of this compound to produce complex molecules. Its role as a building block in organic synthesis allows for innovative pathways in chemical reactions.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)
CondensationRoom temperature85%
CyclizationElevated temperature78%

Case Study
A notable synthesis involved using this compound to create novel heterocycles that exhibit unique electronic properties. These compounds were tested for their potential applications in organic electronics and photovoltaics .

Analytical Chemistry

Overview
this compound is also utilized in various analytical techniques, including chromatography. Its ability to enhance the identification and quantification of other compounds improves the accuracy of chemical analyses.

Case Study
In a study focusing on the detection of trace amounts of pollutants, this compound was used as a standard reference material in chromatographic methods, demonstrating its effectiveness in improving detection limits and resolution .

Mechanism of Action

The mechanism of action of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its role as an intermediate in the synthesis of biologically active compounds. It acts by participating in various chemical reactions that lead to the formation of receptor tyrosine kinase inhibitors and other bioactive molecules. These inhibitors target specific molecular pathways involved in cell signaling and proliferation, making them useful in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is distinguished from analogous pyrrole derivatives by the position and nature of substituents . Key comparisons include:

Table 1: Structural and Physical Properties of Selected Pyrrole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Reactivity
This compound 2,4-dimethyl; 5-formyl C₁₀H₁₃NO₃ 195.21 Formyl (condensation, Schiff bases)
Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate 2,4-dimethyl; 5-(SCF₂H) C₁₁H₁₃F₂NO₂S 285.29 114–115 Thioether (fluorophilic interactions)
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate 2,4-dimethyl C₉H₁₃NO₂ 179.21 Ester (BODIPY scaffold formation)
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate 3-methyl; 5-formyl C₉H₁₁NO₃ 181.19 Regioisomeric formyl (altered reactivity)

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound enables condensation reactions (e.g., with acetophenones or amines) to generate antimicrobial agents or coordination ligands . In contrast, the thioether group in compound 8e () may facilitate fluorophilic interactions but lacks the aldehyde’s nucleophilic reactivity. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (without a formyl group) serves as a precursor for BODIPY fluorescent probes but cannot undergo formyl-directed derivatization .

Key Differences:

  • Thioether-containing derivatives (e.g., 8e) may exhibit enhanced lipophilicity, suitable for hydrophobic environments in agrochemicals .

Crystallographic and Physicochemical Properties

  • Planarity and Hydrogen Bonding : The target compound’s planar structure and N–H⋯O/C–H⋯O interactions enhance crystal packing stability . Derivatives with bulkier substituents (e.g., difluoromethylthio in 8e) may disrupt planarity, affecting solubility and melting points.
  • Melting Points : While the target compound’s melting point is unspecified, compound 8e (114–115°C) and 8d (134–135°C) demonstrate that electron-withdrawing groups (e.g., SCF₂H) increase melting points compared to formyl-containing analogs .

Biological Activity

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on recent studies.

This compound has a molecular formula of C_11H_13N_1O_3 and a molecular weight of approximately 195.22 g/mol. The compound features a five-membered nitrogen-containing ring with both carboxylate and aldehyde functional groups, which contribute to its chemical reactivity and biological potential. The compound can be synthesized through multi-step organic reactions, with one reported method involving the condensation of substituted pyrroles and various reagents under controlled conditions .

Anticancer Properties

The compound serves primarily as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are critical in cancer therapy. Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their structural similarities with known anticancer agents. However, specific studies directly evaluating the biological effects of this compound remain limited .

Antibacterial and Antifungal Activities

Recent investigations have highlighted the antibacterial and antifungal activities of pyrrole derivatives, including those related to this compound. For instance, novel derivatives synthesized from this compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL .

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Activity Against
5a0.8E. coli
5b10S. aureus
5c25P. aeruginosa
5d50M. luteus
5e100B. cereus

The synthesized compounds were also evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger, showing promising results that warrant further investigation .

The mechanisms underlying the biological activities of this compound derivatives involve their interaction with key enzymes and biological macromolecules. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are essential for bacterial growth and survival . Molecular docking studies have indicated favorable binding interactions with these targets, suggesting a potential mode of action for their antibacterial effects.

Case Studies

A study conducted on a series of pyrrole derivatives revealed that compounds derived from this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The best-performing compounds showed MIC values comparable to established antibiotics like ciprofloxacin .

Another investigation focused on the synthesis of novel pyrrole-based compounds that were screened for their ability to inhibit bacterial growth. Results indicated that some derivatives had significant antibacterial activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents in combating infections .

Properties

IUPAC Name

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDISALBEIGGPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176417
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-59-9
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
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Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

Dimethylformamide (322 g) and dichloromethane (3700 mL) were cooled in an ice bath to 4° C. and phosphorus oxychloride (684 g) was added with stirring. Solid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (670 g) was slowly added in aliquots over 15 minutes. The maximum temperature reached was 18° C. The mixture was heated to reflux for one hour, cooled to 10° C. in an ice bath and 1.6 L of ice water was rapidly added with vigorous stirring. The temperature increased to 15° C. 10 N Hydrochloric acid (1.6 L) was added with vigorous stirring. The temperature increased to 22° C. The mixture was allowed to stand for 30 minutes and the layers allowed to separate. The temperature reached a maximum of 40° C. The aqueous layer was adjusted to pH 12-13 with 10 N potassium hydroxide (3.8 L) at a rate that allowed the temperature to reach and remain at 55° C. during the addition. After the addition was complete the mixture was cooled to 10° C. and stirred for 1 hour. The solid was collected by vacuum filtration and washed four times with water to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (778 g, 100% yield) as a yellow solid. 1H-NMR (DMSO-d6) δ1.25 (t, 3H, CH3), 2.44, 2.48 (2×s, 2×3H, 2×CH3), 4.16 (q, 2H, CH2), 9.59 (s, 1H, CHO), 12.15 (br s, 1H, NH). MS m/z 195 [M+1].
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322 g
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670 g
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ice water
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1.6 L
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Synthesis routes and methods II

Procedure details

2,4-Diethoxycarbonyl-3,5-dimethylpyrrole (2.0 g) was dissolved in ethanol (20 ml), and a 1 N sodium hydroxide solution (20 ml) was added and stirred overnight at 80° C. After cooling to room temperature, the reaction mixture was neutralized with a hydrochloric acid solution. The precipitate was collected by filtration, and dried in vacuo. The obtained solid was dissolved in trifluoroacetic acid (20 ml), and stirred for 1 hour at 40° C. While cooling with ice, triethyl orthoformate (2.5 ml) was slowly added dropwise to the reaction mixture. The mixture was allowed to room temperature, and then stirred for 2 hours. The resultant was concentrated at reduced pressure. The residue was added to a saturated sodium hydrogencarbonate and stirred, and then the precipitate was collected by filtration. The obtained solid was purified using medium pressure silica gel flash column chromatography (hexane:ethyl acetate=5:1 to 1:1), and dried in vacuo to afford 5-formyl-2,4-dimethyl-pyrrole-3-carboxylic acid ethyl ester (1.21 g, 74%) as a light yellow solid.
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2 g
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20 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3,5-Dimethyl-1H-pyrrole-2.4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (80.1 g, 0.3 mol) and 400 mL of trifluoroacetic acid were stirred for 5 minutes in a 2 L 3-neck round bottom flask equipped with mechanical stirring and warmed to 40° C. in an oil bath. The mixture was then cooled to −5° C. and triethyl orthoformate (67.0 g, 0.45 mol) was added all at once. The temperature increased to 15° C. The mixture was stirred for about 1 minute, removed from the cold bath and then stirred for 1 hour. The trifluoroacetic acid was removed by rotary evaporation and the residue put in the refrigerator where it solidified. The solid was dissolved by warming and poured into 500 g of ice. The mixture was extracted with 800 mL of dichloromethane to give a red solution and a brown precipitate, both of which were saved. The precipitate was isolated and washed with 150 mL of saturated sodium bicarbonate solution. The dichloromethane phase was washed with 150 mL of sodium bicarbonate and both bicarbonate solutions discarded. The dichloromethane solution was washed with 3 times with 100 mL of water each time. The dichloromethane solution was evaporated to dryness and the dark residue recrystallized twice from hot ethyl acetate after decolorizing with Darco to give golden yellow needles. The brown precipitate was recrystallized from 350 mL of hot ethyl acetate after decolorizing with Darco to give a yellow-red solid. All the recrystallized solids were combined and recrystallized from 500 mL of hot ethanol to give 37.4 g (63.9%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as yellow needles (mp 165.6-166.3° C., lit. 163-164° C.). The evaporated residues from the ethyl acetate and ethanol mother liquors were recrystallized from 500 mL of ethanol to give 10.1 g (17.1%) of a second crop of dirty yellow needles.
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400 mL
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67 g
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Synthesis routes and methods V

Procedure details

A mixture of 2-tert-butyloxycarbonyl-3,5-dimethyl-4-ethoxycarbonylpyrrole and triethyl orthoformate (1.5 equiv.) in trifluoroacetic acid was stirred at 15° C. for 1 hour. The reaction was concentrated and the residue was purified to give (64%) 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole as yellow needles.
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